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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzotrifluoride

Cat. No.: B146372 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. The

guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 2-Chloro-
5-nitrobenzotrifluoride. The following tables summarize the key parameters for ¹H, ¹³C, and

¹⁹F NMR.

¹H NMR Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Parameter Value

Spectrometer Varian A-60D

Specific chemical shift and coupling constant data for the aromatic protons were not available

in the searched resources. Typically, for a trisubstituted benzene ring of this nature, complex

splitting patterns would be expected in the aromatic region (approximately 7.0-8.5 ppm).
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¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Parameter Value

Instrument Name Varian XL-100

A detailed peak list with specific chemical shifts for each carbon atom was not available in the

searched resources. Aromatic carbons typically resonate in the range of 120-170 ppm, and the

carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the

fluorine atoms.

¹⁹F NMR Data
The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the

trifluoromethyl group.

Specific chemical shift data for the ¹⁹F NMR spectrum was not available in the searched

resources. The trifluoromethyl group in this environment is expected to show a singlet in the

proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2-Chloro-5-
nitrobenzotrifluoride. The spectrum is characterized by absorption bands corresponding to

the vibrations of specific bonds.

Parameter Value

Technique Attenuated Total Reflectance (ATR)

Source of Sample Aldrich

Catalog Number C60406

A detailed peak list with corresponding vibrational modes was not available in the searched

resources. However, the spectrum is expected to show characteristic peaks for:
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Aromatic C-H stretching

C-Cl stretching

Asymmetric and symmetric NO₂ stretching

C-F stretching of the CF₃ group

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification.

GC-MS Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile compounds like 2-Chloro-5-nitrobenzotrifluoride.

Parameter Value

Library Main library

Total Peaks 140

m/z Top Peak 179

m/z 2nd Highest 225

m/z 3rd Highest 144

The peak at m/z 225 likely corresponds to the molecular ion [M]⁺ of 2-Chloro-5-
nitrobenzotrifluoride.

Experimental Protocols
Detailed experimental protocols are essential for the reproduction and verification of

spectroscopic data.

NMR Spectroscopy (General Protocol)
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A general procedure for obtaining NMR spectra of aromatic compounds is as follows:

Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Transfer the solution to a 5 mm NMR tube.

Insert the NMR tube into the spectrometer. Shim the magnetic field to optimize homogeneity. Acquire the Free Induction Decay (FID) signal.

Apply Fourier Transform to the FID. Phase the resulting spectrum. Apply baseline correction. Reference the spectrum (e.g., to TMS at 0 ppm).

cluster_sample_prep cluster_data_acquisition cluster_data_processing

Instrument Setup

Sample Analysis

Post-Analysis

Clean the ATR crystal with a suitable solvent (e.g., isopropanol). Collect a background spectrum of the clean, empty crystal.

Place a small amount of the sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

Clean the ATR crystal thoroughly after analysis.

cluster_setup cluster_sample_analysis cluster_post_analysis
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Sample Preparation

GC Separation

MS Detection

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Filter the solution if necessary. Transfer the solution to a GC vial.

Inject the sample into the GC. Separate components on a capillary column using a temperature program.

Ionize the eluted compounds (e.g., by Electron Ionization). Separate ions based on their mass-to-charge ratio. Detect the ions to generate a mass spectrum.

cluster_sample_prep_gcms cluster_gc_separation cluster_ms_detection
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nitrobenzotrifluoride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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